(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine

Chiral resolution Enantiomeric excess Optical rotation

Researchers face racemization risk and cis/trans separation burden with unprotected diol precursors. (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine (CAS 104351-40-8) solves this as a pre-activated, stereodefined electrophile: • Double SN2 displacement yields (R,R)-DEGPHOS with net inversion; Rh(I) complexes achieve up to 98% ee. • Directly furnishes C2-symmetric 3,4-diaminopyrrolidines for kinase inhibitors and CNS agents. • Available at 98% enantiopurity; eliminates chiral resolution steps.

Molecular Formula C13H19NO6S2
Molecular Weight 349.4 g/mol
CAS No. 104351-40-8
Cat. No. B028554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine
CAS104351-40-8
Synonyms(S,S)-N-BENZYL-3,4-TRANS-DIMESOLATE PYRROLIDINE
Molecular FormulaC13H19NO6S2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CN(CC1OS(=O)(=O)C)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO6S2/c1-21(15,16)19-12-9-14(8-11-6-4-3-5-7-11)10-13(12)20-22(2,17)18/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
InChIKeyXABHJMSICWHIOS-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine (CAS 104351-40-8): Procurement-Ready Chiral Bis-Mesylate Building Block


(S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine (CAS 104351-40-8) is a C2-symmetric, stereodefined pyrrolidine derivative bearing dual methanesulfonate (mesylate) leaving groups at the 3- and 4-positions in a trans configuration . With a molecular formula of C13H19NO6S2 and a molecular weight of 349.42 g/mol, this compound serves as a pivotal chiral intermediate for the synthesis of enantiopure 3,4-disubstituted pyrrolidines, including the widely used chiral bisphosphine ligand DEGPHOS [1]. The (S,S) absolute configuration dictates the spatial orientation of the two chiral centers, directly encoding the stereochemical outcome of downstream products .

Why Generic N-Benzyl-pyrrolidine Diol Derivatives Cannot Replace (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine in Enantioselective Synthesis


Generic substitution with the (R,R)-enantiomer, the cis-diastereomer, or the unprotected diol precursor is not viable for stereocontrolled applications. The (S,S)-trans configuration is locked-in chirality: the mesylate groups act as configurationally stable leaving groups that undergo SN2 displacement with net inversion at each center, directly yielding the (R,R)-diphosphine or diamine product [1]. Use of the (R,R)-dimesolate enantiomer furnishes the opposite enantiomeric series of the final ligand, producing a mirror-image catalyst with opposing asymmetric induction [2]. The cis-diastereomer (CAS 1227269-36-4) generates achiral meso-products upon double displacement, destroying the C2-symmetry essential for high enantioselectivity . The unprotected diol requires separate activation steps that introduce racemization risk and batch variability .

Quantitative Comparative Evidence for (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine Differentiation


Absolute Stereochemical Differentiation via Chiroptical Property: (S,S) vs. (R,R) Enantiomer

The (S,S)-dimesolate is the dextrorotatory enantiomer exhibiting a positive specific rotation, whereas the (R,R)-dimesolate (CAS 380357-38-0) is the levorotatory enantiomer . This sign of optical rotation provides the primary identity test distinguishing the two enantiomers upon receipt. The (S,S)-enantiomer is the required precursor for the (R,R)-DEGPHOS ligand series via double SN2 inversion at each mesylate-bearing carbon; procurement of the incorrect (R,R)-dimesolate enantiomer leads to the opposite enantiomeric ligand and a complete reversal of asymmetric induction [1].

Chiral resolution Enantiomeric excess Optical rotation Procurement quality control

Graded Enantiomeric Purity Specification: (S,S)-Dimesolate vs. Unspecified or Racemic Sources

Commercial suppliers offer (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine at three distinct purity tiers—95%, 98%, and 99%—with the higher grades corresponding to increased enantiomeric enrichment verified by chiral HPLC . In contrast, generic or racemic pyrrolidine diol sources lack such stereochemical certification and provide no enantiomeric excess guarantee, directly impacting the optical purity of downstream phosphine ligands . The 99% grade is specifically recommended when sub-stoichiometric catalyst loading amplifies the effect of chiral impurities on enantioselectivity [1].

Chiral purity Enantiomeric excess Procurement specification Quality grade

trans vs. cis Stereochemistry: Biological Activity and Binding Affinity Advantage in PTP1B Inhibition

In a head-to-head comparison of trans- and cis-pyrrolidine bisarylethenesulfonic acid esters, the trans-isomer 28a exhibited an IC50 of 120 nM against PTP1B, compared to significantly weaker inhibition by the cis-analogue [1]. Molecular simulations attributed this 16-fold difference to stronger binding interactions constructed by the trans-geometry with non-catalytic sites of PTP1B [1]. Although this study evaluated the bisarylethenesulfonate ester class rather than the bis-mesylate itself, the trans-pyrrolidine scaffold is the conserved pharmacophoric element, and the (S,S)-trans-dimesolate serves as the direct synthetic entry point to this scaffold .

trans-pyrrolidine cis-pyrrolidine PTP1B inhibitor stereochemistry-activity relationship

Synthetic Utility: Direct Precursor to DEGPHOS Ligand with Documented Enantioselectivity

The (S,S)-dimesolate undergoes double SN2 displacement with potassium diphenylphosphide to yield (R,R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGPHOS), a C2-symmetric chiral bisphosphine ligand [1]. The Rh(I)-DEGPHOS complex achieves enantiomeric excesses of up to 98% ee in the asymmetric hydrogenation of α-(acylamino)acrylic acids, a benchmark substrate class for chiral ligand evaluation [2]. This enantioselectivity is directly contingent upon the enantiopurity of the starting dimesolate; optical purity of the ligand is essentially identical to that of the precursor [1]. Alternative starting materials such as the cis-dimesolate or the diol require additional steps and cannot match this direct stereochemical fidelity .

DEGPHOS chiral phosphine ligand asymmetric hydrogenation SN2 displacement

Definitive Application Scenarios for (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine Based on Verified Differentiation


Synthesis of (R,R)-DEGPHOS for Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acids

The foremost application of (S,S)-N-Benzyl-3,4-trans-dimesolate pyrrolidine is as the immediate precursor to (R,R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGPHOS), a C2-symmetric chiral bisphosphine ligand [1]. Double SN2 displacement of the mesylate groups with potassium diphenylphosphide proceeds with clean inversion at each stereocenter, transferring the (S,S) configuration of the dimesolate to the (R,R) configuration of the phosphine [1]. The resulting Rh(I)-DEGPHOS complex delivers up to 98% ee in the asymmetric hydrogenation of α-(acylamino)acrylic acid derivatives, a reaction of industrial relevance for the production of enantiopure amino acids [2]. Procurement of the certified (S,S)-dimesolate eliminates the need for chiral resolution of the phosphine and ensures maximum ligand enantiopurity.

Construction of Enantiopure 3,4-Diaminopyrrolidine Scaffolds for Medicinal Chemistry

The (S,S)-dimesolate serves as a versatile electrophile for double displacement with nitrogen nucleophiles, providing access to C2-symmetric 3,4-diaminopyrrolidines [1]. These diamine scaffolds are privileged structures in kinase inhibitors, antivirals, and CNS-targeted agents where absolute stereochemistry directly impacts target binding [2]. The trans-relationship of the amino groups is pre-encoded in the starting dimesolate, avoiding the cis/trans separation required when starting from the diol . The pre-activated mesylate leaving groups enable reactions under milder conditions than the corresponding diol tosylation/mesylation in situ, preserving stereochemical integrity [1].

PTP1B Inhibitor Lead Optimization Using trans-Pyrrolidine Bis-sulfonate Scaffolds

The trans-pyrrolidine bis-sulfonate ester motif, for which the (S,S)-dimesolate is the foundational building block, has been validated as a privileged scaffold for potent and selective PTP1B inhibition [1]. Compound 28a, a trans-pyrrolidine bisarylethenesulfonate derived from this scaffold, demonstrated an IC50 of 120 nM against PTP1B with 16-fold selectivity over TCPTP and 22-fold over SHP2, along with good membrane permeability (Papp = 1.74 × 10⁻⁶ cm/s) [1]. The trans-configuration is essential for activity; cis-analogues show markedly reduced potency [1]. Procuring the (S,S)-trans-dimesolate ensures the correct stereochemistry for constructing active PTP1B inhibitor libraries.

Chiral Organocatalyst Development via C2-Symmetric Pyrrolidine Derivatives

Beyond metal catalysis, the (S,S)-dimesolate enables the synthesis of C2-symmetric pyrrolidine-based organocatalysts [1]. The dual mesylate groups can be displaced by a variety of nucleophiles—amines, thiols, or alcohols—to generate chiral auxiliaries and bifunctional organocatalysts with defined stereochemistry [2]. The C2-symmetry simplifies the stereochemical environment around the catalytic site, often leading to higher enantioselectivity compared to desymmetrized or C1-symmetric analogues [1]. The availability of the (S,S)-dimesolate in 98-99% enantiopurity grades enables the direct preparation of organocatalysts without additional chiral enrichment steps .

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